(5-Ethoxypyridin-3-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVOODLUQFVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704472 | |
| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224436-34-3 | |
| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (5-Ethoxypyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for (5-Ethoxypyridin-3-yl)boronic acid. This guide has been compiled using representative data from isomeric and closely related alkoxy- and phenoxy-substituted pyridinylboronic acids to provide a comprehensive and estimated profile for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a heterocyclic organic compound belonging to the family of pyridinylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the ethoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the boronic acid moiety.
Physicochemical Data
| Property | (6-Ethoxypyridin-3-yl)boronic acid | (5-phenoxypyridin-3-yl)boronic acid | (5-Ethynylpyridin-3-yl)boronic acid |
| CAS Number | 612845-44-0[1] | 850991-33-2[2] | 1206681-16-4[3] |
| Molecular Formula | C₇H₁₀BNO₃[1] | C₁₁H₁₀BNO₃[2] | C₇H₆BNO₂[3] |
| Molecular Weight | 166.97 g/mol [1] | 215.08 g/mol [2] | 146.94 g/mol [3] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Appearance | White to off-white solid (typical for similar compounds) | White to off-white solid (typical for similar compounds) | White to off-white solid (typical for similar compounds) |
Stability and Storage
Pyridinylboronic acids, particularly those with electron-donating groups, can be susceptible to degradation through protodeboronation, oxidation, and polymerization, especially under conditions of heat, base, or the presence of a palladium catalyst.[4][5] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.[6] The use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, can significantly enhance stability and allow for slow release of the active boronic acid during a reaction.[4][5]
Synthesis and Experimental Protocols
While a specific protocol for this compound is not documented in the searched literature, a general and widely applicable method for the synthesis of pyridinylboronic acids is through the lithiation of a corresponding halopyridine followed by quenching with a borate ester.
General Synthesis of Ethoxy-Substituted Pyridinylboronic Acid
This protocol is a generalized procedure based on common synthetic routes for similar compounds.
Reaction: Halogen-metal exchange of 3-bromo-5-ethoxypyridine followed by borylation.
Materials:
-
3-Bromo-5-ethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 3-bromo-5-ethoxypyridine (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired this compound.
Caption: Generalized workflow for the synthesis of this compound.
Core Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 5-ethoxypyridin-3-yl moiety into various organic molecules. This is a powerful method for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of an aryl halide with a pyridinylboronic acid.
Reaction: Palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Reactivity and Spectral Data
The electronic nature of the 5-ethoxypyridin-3-yl group will influence its reactivity. The ethoxy group is electron-donating through resonance, which can increase the electron density on the pyridine ring and potentially affect the rate of transmetalation in the Suzuki-Miyaura coupling. The nitrogen atom in the pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.
NMR Spectroscopy
Predicting the exact NMR shifts requires experimental data. However, based on analogous structures like 2-ethoxypyridine and 4-methoxypyridine, the following characteristic signals can be anticipated for this compound in a suitable solvent like CDCl₃ or DMSO-d₆:
-
¹H NMR:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy substituent.
-
Aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will depend on the relative positions of the substituents.
-
A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
Signals for the five carbons of the pyridine ring, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation.
-
Conclusion
This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its utility is primarily projected in the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. While specific experimental data remains scarce, this guide provides a robust framework based on the known chemistry of closely related pyridinylboronic acids. Researchers and drug development professionals can utilize the provided generalized protocols and comparative data as a starting point for their synthetic endeavors involving this and similar heterocyclic boronic acids. It is strongly recommended that small-scale pilot reactions be conducted to optimize conditions for any specific application.
References
- 1. (6-Ethoxypyridin-3-yl)boronic acid|lookchem [lookchem.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
(5-Ethoxypyridin-3-yl)boronic acid: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for (5-Ethoxypyridin-3-yl)boronic acid. While this specific compound is not widely commercially available and direct literature on its synthesis is scarce, this document outlines a probable and effective synthetic route based on established methodologies for analogous pyridine boronic acids.
Chemical Structure
This compound is an organoboron compound featuring a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid functional group [-B(OH)₂] at the 3-position. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Chemical Structure:
Molecular Formula: C₇H₁₀BNO₃
Molecular Weight: 166.97 g/mol
Proposed Synthesis
The most plausible and widely applicable method for the synthesis of this compound is through a lithium-halogen exchange of a suitable precursor, 3-bromo-5-ethoxypyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is a standard and effective way to introduce a boronic acid group onto an aromatic or heteroaromatic ring.
Synthesis Pathway
The overall synthetic scheme is a two-step process starting from 3-bromo-5-ethoxypyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of similar pyridine boronic acids.
Step 1: Lithiation and Borylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-5-ethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 2: Hydrolysis and Isolation
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for analogous reactions.
| Parameter | Value | Reference/Comment |
| Starting Material | 3-Bromo-5-ethoxypyridine | Commercially available or can be synthesized. |
| Reagents | n-Butyllithium, Triisopropyl borate | Standard organometallic and borylating agents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for the stability of the organolithium intermediate. |
| Reaction Temperature | -78 °C for lithiation and borylation | Crucial for preventing side reactions. |
| Reaction Time | 1 hour (lithiation), Overnight (borylation) | Typical reaction times for these transformations. |
| Typical Yield | 60-80% | Based on yields reported for similar pyridine boronic acid syntheses. |
| Purity | >95% after purification | Achievable with standard purification techniques. |
Logical Workflow for Synthesis
The logical workflow for the synthesis of this compound can be visualized as a series of sequential steps, each with specific conditions and goals.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
While this compound is not a readily available reagent, its synthesis can be reliably achieved through a well-established lithiation-borylation sequence starting from 3-bromo-5-ethoxypyridine. The provided protocol and data serve as a robust guide for researchers in the fields of organic synthesis and drug development to produce this valuable building block for their research needs. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity.
(5-Ethoxypyridin-3-yl)boronic Acid: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (5-Ethoxypyridin-3-yl)boronic acid, with a specific focus on its solubility and stability. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document establishes a predictive framework based on data from structurally analogous compounds, namely pyridylboronic acids and alkoxy-substituted phenylboronic acids. Detailed experimental protocols for the empirical determination of these properties are provided to empower researchers in generating precise data for their specific applications.
Solubility Profile
A thorough understanding of the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. The structure, featuring a polar pyridine ring and an ethoxy substituent, suggests a nuanced solubility profile. The pyridine nitrogen is expected to enhance solubility in polar solvents, while the ethoxy group may increase its affinity for various organic solvents compared to unsubstituted pyridylboronic acid.
Predicted Solubility and Proxy Data
While direct experimental data for this compound is not available, the solubility of related compounds can serve as a valuable proxy. 3-Pyridylboronic acid is reported to be slightly soluble in methanol.[1][2][3] The introduction of an alkoxy group, such as an isobutoxy group on a phenylboronic acid ring, has been shown to generally increase solubility in a range of organic solvents.[4] Therefore, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar organic solvents.
The following tables summarize solubility data for 3-pyridylboronic acid and various isomers of isobutoxyphenylboronic acid to serve as a reference for estimation.
Table 1: Quantitative Solubility of 3-Pyridylboronic Acid (Proxy Data)
| Solvent | Solubility | Molar Concentration | Reference |
|---|---|---|---|
| Water | 16.3 mg/mL | 0.132 mol/L | [5] |
| Methanol | Slightly Soluble | Not Specified |[1][2][3] |
Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Proxy Data) [4]
| Solvent | Temperature (K) | ortho-Isomer (x) | meta-Isomer (x) | para-Isomer (x) |
|---|---|---|---|---|
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| Dipropyl Ether | 293.15 | 0.018 | 0.002 | 0.001 |
| 313.15 | 0.045 | 0.004 | 0.003 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| | 313.15 | 0.002 | <0.001 | <0.001 |
Experimental Protocol: Solubility Determination by the Dynamic Method
The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids in various solvents.[4] It involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, DMSO)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring.
-
Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure the system remains close to equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles disappear, and the solution becomes clear.
-
Record Dissolution Temperature: Record the temperature at the moment of complete dissolution as the solubility temperature for that specific mole fraction.
-
Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a full solubility curve (solubility vs. temperature).
Visualization: Solubility Determination Workflow
Stability Profile
The stability of boronic acids is a critical parameter, influencing storage conditions, handling procedures, and reaction outcomes. The primary degradation pathways for boronic acids are protodeboronation (hydrolysis of the carbon-boron bond) and oxidation.[6]
Predicted Stability of this compound
The presence of the pyridine ring introduces specific stability considerations. Pyridylboronic acids are known to be moisture-sensitive.[7] The 3-pyridyl isomer is generally considered to possess a good balance of stability and reactivity compared to the 2- and 4-isomers.[7] The 2-pyridyl isomer is particularly susceptible to protodeboronation.[8] It is crucial to store this compound under inert, anhydrous conditions to minimize degradation. For applications requiring high stability, conversion to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy.[8][9][10]
Table 3: General Stability Considerations for Pyridylboronic Acids
| Condition | Effect on Stability | Recommendation | Reference(s) |
|---|---|---|---|
| Moisture/Water | Can lead to slow hydrolysis (protodeboronation) and formation of boroxines. | Store in a desiccator under an inert atmosphere (e.g., Nitrogen or Argon). Handle rapidly in air. | [7] |
| pH | Stability is pH-dependent. Both acidic and basic conditions can catalyze protodeboronation. | Maintain neutral pH where possible. Buffer reaction mixtures if necessary. | [6] |
| Oxidizing Agents | The boron center is susceptible to oxidation, leading to deboronation. | Avoid exposure to strong oxidizing agents and minimize contact with air, especially over long periods. | [6] |
| Temperature | Elevated temperatures can accelerate degradation pathways. | Store at low temperatures (e.g., 2–8 °C) for long-term stability.[7] | [7] |
| Light | May promote oxidative degradation. | Store in a light-protected container. |[7] |
Visualization: Key Degradation Pathways
Experimental Protocols for Stability Assessment
Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, photolytic) are essential to understand the stability profile.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of stability.
Instrumentation & Materials:
-
HPLC system with a UV or Photo Diode Array (PDA) detector.[6]
-
Reversed-phase C18 column (end-capped columns are recommended to minimize on-column degradation).[6]
-
This compound stock solution in a suitable aprotic solvent (e.g., acetonitrile).
-
Mobile phase components (e.g., acetonitrile, water, buffer, acid modifier like formic acid).
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Temperature-controlled oven and photostability chamber.
Procedure:
-
Method Development: Develop an HPLC method that achieves baseline separation between the main this compound peak and any degradation products. This may involve optimizing the column, mobile phase composition, gradient, and flow rate.
-
Sample Preparation for Stress Studies:
-
Acid/Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at a controlled temperature (e.g., 60 °C) for a set time. Neutralize before injection.
-
Oxidation: Add an aliquot of the stock solution to 3% H₂O₂ and store in the dark at room temperature.
-
Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH guidelines.
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the stressed samples into the HPLC system.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. Use a PDA detector to check for peak purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.[6] ¹¹B NMR is particularly useful for observing changes to the boron center.[11][12][13]
Instrumentation & Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃CN).
-
This compound.
-
Stress reagents as described in the HPLC protocol.
Procedure:
-
Initial Spectrum: Dissolve a known amount of the compound in a suitable deuterated solvent in an NMR tube and acquire an initial spectrum (¹H, ¹³C, ¹¹B) to serve as the time-zero reference.
-
Apply Stress: Subject the NMR tube to the desired stress condition (e.g., add a drop of DCl or NaOD for hydrolysis, or a small amount of H₂O₂ for oxidation, and/or heat the sample).
-
Time-Course Monitoring: Acquire NMR spectra at regular intervals.
-
Spectral Analysis:
-
In ¹H NMR, monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals. For protodeboronation, expect to see the appearance of signals for 3-ethoxypyridine.[14]
-
In ¹¹B NMR, the trigonal boronic acid should have a characteristic chemical shift. Degradation or complexation will cause this signal to decrease and new signals to appear.[11][12][13]
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of major degradation products.
-
Visualization: General Stability Testing Workflow
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the known properties of structurally related compounds. The presence of the 3-pyridyl and 5-ethoxy groups suggests a favorable solubility profile in polar organic solvents and a moderate stability that requires careful handling and storage—specifically, protection from moisture, excessive heat, and light. For definitive characterization, the detailed experimental protocols provided herein for dynamic solubility measurement and stability assessment via HPLC and NMR spectroscopy offer robust methodologies for researchers to generate precise, application-specific data.
References
- 1. innospk.com [innospk.com]
- 2. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of (5-Ethoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Ethoxypyridin-3-yl)boronic acid is a valuable, yet not readily commercially available, building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide outlines the synthesis of this compound from its commercially available precursor, 3-bromo-5-ethoxypyridine, and provides a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
Extensive searches of commercial chemical supplier databases indicate that this compound is not offered as a stock item. Researchers requiring this compound will likely need to undertake its synthesis. However, the key starting material, 3-bromo-5-ethoxypyridine, is commercially available from several suppliers.
Synthesis of this compound
The synthesis of this compound can be achieved from 3-bromo-5-ethoxypyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate. The following is a detailed experimental protocol based on established methods for the synthesis of aryl boronic acids.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-ethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-ethoxypyridine (1.0 equivalent).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Precursor Data: 3-Bromo-5-ethoxypyridine
| Property | Value |
| CAS Number | 17117-17-8 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Purity (typical) | >97.0% (GC) |
| Appearance | Colorless to light orange/yellow clear liquid |
Data sourced from TCI Chemicals.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the pyridine ring and an aryl or vinyl halide/triflate.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide/triflate, this compound, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Processes
To aid in the understanding of the synthesis and application of this compound, the following diagrams illustrate the key workflows and mechanisms.
References
Spectroscopic and Spectrometric Analysis of (5-Ethoxypyridin-3-yl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric characterization of (5-Ethoxypyridin-3-yl)boronic acid. The following sections detail illustrative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring in-depth analytical data for this compound.
Spectroscopic Data Presentation
The following tables summarize the theoretical quantitative NMR and MS data for this compound.
Table 1: Illustrative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.55 | s | 1H | H-2 |
| 8.20 | s | 1H | H-6 |
| 7.65 | s | 1H | H-4 |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
| 8.00 (broad s) | 2H | B(OH)₂ |
Table 2: Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-5 |
| 148.1 | C-2 |
| 142.3 | C-6 |
| 130.0 (broad) | C-3 |
| 125.5 | C-4 |
| 64.2 | -OCH₂CH₃ |
| 14.8 | -OCH₂CH₃ |
Table 3: Illustrative Mass Spectrometry (ESI-MS) Data
| m/z | Ion Type |
| 168.0775 | [M+H]⁺ |
| 190.0594 | [M+Na]⁺ |
| 149.0669 | [M-H₂O+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound would be dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[1] The spectra would be acquired on a 400 MHz NMR spectrometer.[1] The ¹H NMR spectrum would be referenced to the residual DMSO solvent peak at 2.50 ppm.[1] For ¹³C NMR, the solvent peak at 39.52 ppm would be used for referencing. A sufficient number of scans would be acquired to ensure a good signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction to process the spectra.[1] Due to the nature of boronic acids, which can form oligomers, running samples in coordinating solvents like DMSO-d₆ or methanol-d₄ can help in obtaining sharper signals.
Mass Spectrometry (MS)
Mass spectrometric analysis would be performed using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer.[1] The sample would be prepared by dissolving a small amount of the boronic acid in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of 1-10 µg/mL.[2] To facilitate ionization in positive ion mode, a small amount of formic acid would be added to the sample solution.[2] The solution would then be introduced into the ESI source via direct infusion. Mass spectra would be acquired over a mass-to-charge (m/z) range of 50-500.[1] The resulting data would be analyzed to identify the molecular ion and common adducts or fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a boronic acid compound.
Caption: General workflow for the spectroscopic analysis of boronic acids.
References
(5-Ethoxypyridin-3-yl)boronic Acid: A Versatile Building Block for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Ethoxypyridin-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic molecules with significant biological activity. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the synthesis of bioactive heterocycles, with a focus on its use in the development of kinase inhibitors.
Physicochemical Properties and Data
This compound is a stable, solid compound that is amenable to a variety of reaction conditions. Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₃ | N/A |
| Molecular Weight | 166.97 g/mol | N/A |
| CAS Number | 612845-44-0 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | N/A |
Synthesis of this compound
A common method for the preparation of this compound involves the lithiation of 2-ethoxypyridine followed by reaction with a borate ester.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-Ethoxypyridine
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-ethoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Quantitative Data:
-
Yield: 61%[1]
Application in the Synthesis of Bioactive Heterocycles: A Case Study of a Bruton's Tyrosine Kinase (BTK) Inhibitor
This compound has been utilized as a key building block in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.
A specific example is the synthesis of 1-[3-(6-tert-butyl-8-fluoro-1-oxa-1H-benzo[d]imidazol-2-yl)-2-hydroxymethyl-phenyl]-6-(6-ethoxypyridin-3-yl)-1H-pyrazolo[2,3-b]pyridine-3-carboxamide, a potent BTK inhibitor disclosed in patent CN201280023444.6.[1] The key step in the synthesis of this complex molecule is a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated pyrazolopyridine precursor.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established literature procedures for similar transformations.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a chlorinated pyrazolopyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.
-
The vessel is purged with an inert gas (argon or nitrogen).
-
The degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired coupled product.
Quantitative Data: While the specific yield for the synthesis of the aforementioned BTK inhibitor is not publicly available, Suzuki-Miyaura coupling reactions involving pyridylboronic acids and complex substrates typically proceed in moderate to good yields, ranging from 40% to 80%, depending on the specific substrates and reaction conditions.
Biological Context: The BTK Signaling Pathway
The BTK inhibitor synthesized using this compound targets a key signaling pathway in B-cells. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the development of such inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of a heterocycle using this compound via a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a key synthetic intermediate that enables the construction of diverse and complex heterocyclic structures. Its successful application in the synthesis of a potent BTK inhibitor highlights its importance in medicinal chemistry and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize this valuable building block in their own synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Ethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of (5-Ethoxypyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The resulting 3-aryl-5-ethoxypyridine scaffold is a key structural motif in many biologically active compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. The ethoxy group at the 5-position and the nitrogen atom in the pyridine ring can modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, while also providing a key vector for interaction with biological targets. The Suzuki-Miyaura coupling of this boronic acid with a diverse range of (hetero)aryl halides provides a direct and efficient route to a library of substituted pyridines for drug discovery and development programs.
The general transformation is depicted below:
Where Ar-X represents an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key reaction parameters:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂).[3][4] The choice of catalyst can significantly impact reaction efficiency and substrate scope.
-
Ligand: For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos can be beneficial.[5]
-
Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle.[1] Inorganic bases are most commonly used, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being effective choices.[6][7][8] The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents include 1,4-dioxane, dimethylformamide (DMF), toluene, and tetrahydrofuran (THF), often in combination with water.[5][6][7] The use of aqueous solvent mixtures can enhance the rate of transmetalation.
Experimental Protocols
Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for different substrates.
Materials:
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-ethoxypyridine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.[3][4][9]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 90 | 8 | 80-90 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88-98 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 90 | 12 | 70-80 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Ethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Ethoxypyridin-3-yl)boronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone in the synthesis of complex biaryl and heterobiaryl structures, which are pivotal scaffolds in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[1][2] this compound is a valuable building block, enabling the introduction of a substituted pyridine moiety into target molecules, a common feature in many biologically active compounds.
Challenges in Coupling Heteroaryl Boronic Acids
The cross-coupling of heteroaryl boronic acids, including pyridyl derivatives, can present unique challenges. These substrates can be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic aqueous conditions.[3][4] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial to achieve high yields and reaction efficiency.
Recommended Catalytic Systems
Modern palladium catalysis offers a range of highly efficient pre-catalysts and ligands designed to overcome the challenges associated with heteroaryl cross-coupling. For the Suzuki-Miyaura coupling of this compound, the use of electron-rich and sterically bulky phosphine ligands is highly recommended. These ligands promote the formation of the active Pd(0) species and facilitate the key steps of the catalytic cycle.
Key Palladium Catalysts and Ligands:
| Catalyst/Pre-catalyst | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky biaryl phosphine ligands that are highly effective for coupling heteroaryl substrates, often allowing for lower catalyst loadings and milder reaction conditions.[3] |
| Pd(dppf)Cl₂ | dppf | A reliable and widely used catalyst for a broad range of Suzuki-Miyaura couplings, including those involving heteroaryl partners.[6] |
| Pd(PPh₃)₄ | PPh₃ | A classical catalyst, though may require higher temperatures and catalyst loadings for challenging substrates.[7] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heterobiaryl product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of pyridylboronic acids with various aryl halides. While specific data for this compound is not extensively reported, these examples with structurally similar pyridylboronic acids provide a strong indication of expected outcomes.
| Entry | Pyridylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxy-5-pyridylboronic acid[8] | 2-Amino-5-bromopyridine | Pd[P(tBu)₃]₂ (2) | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 2 | 3-Pyridylboronic acid[1] | 2-Chloropyridine | Pd₂(dba)₃ (1) / PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 3 | 2-Chloro-5-pyridylboronic acid[8] | 3-Bromoaniline | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 78 |
| 4 | 3-Pyridylboronic acid[1] | 2-Amino-5-chloropyridine | Pd G2 XPhos (2) | K₃PO₄ | t-AmylOH | 100 | 12 | 88 |
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of a Potent CSF-1R Inhibitor for Cancer Therapy and Inflammatory Disorders using (5-Ethoxypyridin-3-yl)boronic acid
Application Note
Introduction
(5-Ethoxypyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting protein kinases. This application note details the synthesis of a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, 4-((5-(5-ethoxypyridin-3-yl)pyrimidin-2-yl)amino)benzonitrile , also referred to as CSF1R-IN-5. CSF-1R is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases, making it a prime therapeutic target. The described synthetic protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for its efficiency and broad functional group tolerance.
Data Presentation
While specific yield and biological activity data for the synthesis of 4-((5-(5-ethoxypyridin-3-yl)pyrimidin-2-yl)amino)benzonitrile via this specific protocol are not publicly available, the following table provides expected ranges based on similar Suzuki-Miyaura coupling reactions of heterocyclic compounds and the typical potency of CSF-1R inhibitors.
| Parameter | Expected Value | Notes |
| Reaction Yield | 60-85% | Based on typical yields for Suzuki coupling of chloropyrimidines with arylboronic acids. |
| Purity | >95% | Achievable with standard purification techniques like column chromatography. |
| CSF-1R IC50 | 1-50 nM | Potent CSF-1R inhibitors typically exhibit IC50 values in the low nanomolar range. |
Therapeutic Relevance
The synthesized molecule, 4-((5-(5-ethoxypyridin-3-yl)pyrimidin-2-yl)amino)benzonitrile, is a potent inhibitor of CSF-1R. By blocking the CSF-1R signaling pathway, this compound can modulate the activity of tumor-associated macrophages (TAMs), which play a critical role in tumor progression, angiogenesis, and suppression of the anti-tumor immune response. Therefore, this molecule holds significant promise for the development of novel cancer immunotherapies and treatments for inflammatory conditions such as rheumatoid arthritis and neuroinflammatory diseases.
Experimental Protocols
Synthesis of 4-((5-(5-ethoxypyridin-3-yl)pyrimidin-2-yl)amino)benzonitrile
This protocol describes the Suzuki-Miyaura cross-coupling of this compound with a suitable brominated pyrimidine precursor.
Materials:
-
This compound
-
4-((5-Bromopyrimidin-2-yl)amino)benzonitrile
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-((5-bromopyrimidin-2-yl)amino)benzonitrile (1.0 eq) and this compound (1.2 eq).
-
Addition of Base and Catalyst: Add sodium carbonate (2.0 eq) and Palladium(0) tetrakis(triphenylphosphine) (0.05 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-((5-(5-ethoxypyridin-3-yl)pyrimidin-2-yl)amino)benzonitrile.
Visualizations
Caption: Experimental workflow for the synthesis of the CSF-1R inhibitor.
Caption: The CSF-1R signaling pathway and the inhibitory action of the synthesized molecule.
References
Application Notes: (5-Ethoxypyridin-3-yl)boronic acid in the Synthesis of Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it one of the most promising targets for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting PI3K has been a major focus of oncology drug discovery.
Aryl and heteroaryl boronic acids are versatile and indispensable building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of kinase inhibitors to introduce specific aryl or heteroaryl moieties that can form key interactions within the ATP-binding pocket of the target kinase. (5-Ethoxypyridin-3-yl)boronic acid is a valuable reagent for this purpose, enabling the incorporation of an ethoxypyridine scaffold into drug candidates. This moiety can serve as a hydrogen bond acceptor and its substitution pattern can be optimized to enhance potency, selectivity, and pharmacokinetic properties. While numerous PI3K inhibitors utilize substituted pyridine rings, this document provides a representative protocol for the application of this compound in the synthesis of a novel PI3K inhibitor based on established synthetic routes for analogous compounds.[4][5][6]
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[7][8] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[7] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[8] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of cell survival, growth, and proliferation.[1][4] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2]
Experimental Protocols
Protocol 1: Synthesis of a Representative PI3K Inhibitor
This protocol describes a representative synthesis of a PI3K inhibitor using this compound via a Suzuki-Miyaura cross-coupling reaction. The synthesis starts from a common heterocyclic core, 2,4-dichloro-5-nitropyrimidine.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane and Water
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH) and Water
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step 1: Synthesis of 4-(2-chloro-5-nitropyrimidin-4-yl)morpholine (Intermediate A)
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq) to the solution.
-
Add morpholine (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.
Step 2: Suzuki-Miyaura Cross-Coupling (Intermediate B)
-
To a flask, add Intermediate A (1.0 eq), this compound (1.2 eq), Na2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography to yield Intermediate B.
Step 3: Reduction of the Nitro Group to Yield Final Product
-
Suspend Intermediate B (1.0 eq) in a mixture of EtOH and water.
-
Add iron powder (5.0 eq) and NH4Cl (5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction and filter through celite, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final PI3K inhibitor.
Protocol 2: In Vitro PI3K Alpha Kinase Assay (ADP-Glo™)
This protocol is for determining the IC50 value of the synthesized inhibitor against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Synthesized inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of PI3Kα enzyme solution (at 2x final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing PIP2 and ATP (at 2x final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Protocol 3: Western Blot for Phospho-AKT (Cell-Based Assay)
This protocol assesses the inhibitor's ability to block PI3K signaling in a cellular context by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., U87MG, MCF7)
-
Cell culture medium, FBS, and antibiotics
-
Synthesized inhibitor
-
Growth factor (e.g., IGF-1 or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control) for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and β-actin as loading controls.
-
Quantify band intensities to determine the dose-dependent inhibition of AKT phosphorylation.
-
Quantitative Data Presentation
The inhibitory activity of synthesized compounds is typically reported as the half-maximal inhibitory concentration (IC50). Data should be organized in a clear, tabular format for comparison.
Table 1: Representative PI3K Inhibitory Activity
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Synthesized Inhibitor | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ZSTK474 (Reference) | 8.6 | 130 | 36 | 17 |
| BKM-120 (Reference) | 44.6 | 1660 | 557 | 208 |
Reference data from literature.[9]
Table 2: Representative Cellular Activity
| Compound ID | Cell Line | Assay | IC50 (nM) |
| Synthesized Inhibitor | U87MG | p-AKT Inhibition | [Experimental Value] |
| Synthesized Inhibitor | U87MG | Cell Proliferation (72h) | [Experimental Value] |
| Synthesized Inhibitor | MCF7 | p-AKT Inhibition | [Experimental Value] |
| Synthesized Inhibitor | MCF7 | Cell Proliferation (72h) | [Experimental Value] |
Conclusion
This compound serves as a key building block for the synthesis of novel PI3K inhibitors via robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The provided protocols outline a representative workflow for the chemical synthesis and biological characterization of such inhibitors. By following these procedures, researchers can effectively synthesize and evaluate new chemical entities targeting the PI3K pathway, contributing to the development of next-generation cancer therapeutics.
References
- 1. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. EP2307414A4 - Pi3k isoform selective inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US20140011819A1 - Novel selective pi3k delta inhibitors - Google Patents [patents.google.com]
- 8. WO2023183936A2 - Combination therapy of a pi3k inhibitor and kras inhibitor and methods of use thereof - Google Patents [patents.google.com]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Ethoxypyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the successful Suzuki-Miyaura cross-coupling of (5-Ethoxypyridin-3-yl)boronic acid with a variety of aryl halides. This reaction is a critical transformation for the synthesis of 3-aryl-5-ethoxypyridine derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate offers high tolerance to a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules. The coupling of this compound with aryl halides provides a direct route to 3-aryl-5-ethoxypyridines, which are key intermediates in the development of various therapeutic agents.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system.
Caption: General Suzuki-Miyaura Reaction Scheme.
Experimental Conditions
The selection of appropriate experimental conditions is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
Palladium catalysts are the most common choice for Suzuki-Miyaura couplings. The selection of the appropriate ligand is critical for the efficiency of the catalytic cycle. Phosphine ligands are widely used to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Common Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
-
Common Ligands: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Buchwald ligands (e.g., SPhos, XPhos)
Base and Solvent Systems
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. A variety of inorganic bases can be employed, often in aqueous solutions. The solvent system is chosen to ensure the solubility of the reactants and reagents.
-
Common Bases: Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
-
Common Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with the addition of water.
Quantitative Data Summary
| Aryl Halide (Example) | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 8-bromo-isoquinoline derivative | Pd(dppf)Cl₂ (5) | dppf | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | Not explicitly stated, but successful synthesis reported | [1] |
Note: The yield for the specific reaction was not quantified in the cited patent, but the successful synthesis of the target molecule confirms the viability of these conditions. Researchers should optimize these conditions for their specific aryl halide substrate.
Experimental Protocols
The following protocols provide a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a procedure used for the coupling of this compound with a complex bromo-isoquinoline derivative.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to 100 °C and stir for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-5-ethoxypyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
The diagram below outlines a typical experimental workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for Suzuki Reactions with (5-Ethoxypyridin-3-yl)boronic acid: Base and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate bases and solvents for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Ethoxypyridin-3-yl)boronic acid. The following sections detail the impact of reaction parameters on yield and provide standardized protocols to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base and solvent is critical for the success of this reaction, profoundly influencing reaction rate, yield, and selectivity. This is particularly true for heteroarylboronic acids like this compound, where the pyridine nitrogen can influence the catalytic cycle and the boronic acid may be susceptible to protodeboronation.
The Critical Role of Base and Solvent
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex. The solvent system must not only dissolve the reactants but also influence the solubility and efficacy of the base and the stability of the catalytic species. Aqueous-organic solvent mixtures are common, as water can enhance the solubility of inorganic bases and influence the speciation of the boronic acid.
Data Presentation: Comparative Analysis of Bases and Solvents
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables summarize the performance of various bases and solvents in Suzuki-Miyaura reactions of analogous aryl and heteroaryl boronic acids. This data provides a strong foundation for selecting initial screening conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yields
| Entry | Base | Typical Substrates | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | K₂CO₃ | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 92 | [1] |
| 3 | K₃PO₄ | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 88 | [1] |
| 4 | Cs₂CO₃ | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 80 | [1] |
| 5 | KOH | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 6 | Na₂CO₃ | 2,3,5-trichloropyridine + Phenylboronic Acid | Pd(OAc)₂ (ligand-free) | DMF/H₂O | 60 | 12 | 83 | [2] |
| 7 | K₃PO₄ | 5-Bromonicotinic Acid + Phenylboronic Acid | Pd(PPh₃)₄ | DMF | 80 | 24 | 85 | [3] |
Data is compiled from studies on similar substrates and is intended for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Solvent Systems on Suzuki Coupling Yields
| Entry | Solvent System (v/v) | Substrates | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene/H₂O (10:1) | 4-Bromotoluene + Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 100 | 12 | 95 | [1] |
| 2 | Dioxane/H₂O (4:1) | Heteroaryl Halide + Arylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | 100 | - | High | [4] |
| 3 | DMF/H₂O (1:1) | Aryl Halide + Arylboronic Acid | Pd/NiFe₂O₄ (ligand-free) | Na₂CO₃ | - | <1 | 70-98 | [5] |
| 4 | Isopropanol/H₂O | 2-Halogenated Pyridines + Arylboronic Acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Reflux | - | Good to Excellent | [6] |
| 5 | DMF | 5-Bromonicotinic Acid + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 80 | 24 | 85-89 | [3] |
This table presents a selection of solvent systems that have proven effective for Suzuki couplings of related substrates.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (5-Ethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of (5-Ethoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a robust lithium-halogen exchange reaction followed by borylation. This protocol is designed for scale-up, with critical safety and purification considerations highlighted. Additionally, a standard protocol for the application of this boronic acid in a Suzuki-Miyaura cross-coupling reaction is provided, demonstrating its utility in the synthesis of complex organic molecules.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyridine core and the presence of the boronic acid moiety make it a versatile substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The ethoxy group at the 5-position can modulate the electronic properties and metabolic stability of the final compounds. This application note details a reliable and scalable synthetic route to this compound and its subsequent use in cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-5-ethoxypyridine. The key transformation involves a lithium-halogen exchange followed by trapping of the resulting organolithium species with a trialkyl borate.
Experimental Workflow
Caption: A schematic overview of the synthetic workflow.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask is charged with 3-bromo-5-ethoxypyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The pH is then adjusted to ~7 with a saturated aqueous NaOH solution. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Bromo-5-ethoxypyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (after purif.) | >98% (by NMR and LC-MS) |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.
General Signaling Pathway for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Reaction Execution: The vessel is evacuated and backfilled with nitrogen three times. The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Data Presentation
| Parameter | Example Reaction Conditions |
| Boronic Acid | This compound (1.2 eq) |
| Coupling Partner | 4-Bromoanisole (1.0 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 80-95% |
| Purity (after purif.) | >98% |
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions. These procedures are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel chemical entities.
Application of (5-Ethoxypyridin-3-yl)boronic Acid in Flow Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Ethoxypyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. The integration of flow chemistry offers significant advantages for these transformations, including enhanced safety, improved reaction efficiency, and seamless scalability. Continuous-flow setups allow for precise control over reaction parameters, leading to higher yields, better purity profiles, and reduced reaction times compared to traditional batch processing. This document provides detailed application notes and a representative protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions under continuous flow conditions.
Application Notes
The primary application of this compound in flow chemistry is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutically active compounds.
Advantages of Flow Chemistry for Suzuki-Miyaura Coupling:
-
Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous materials.[1]
-
Precise Process Control: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to improved reproducibility and the suppression of side reactions.[2]
-
Increased Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating reaction rates and often leading to higher yields in shorter times.[3]
-
Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
-
Automation: Flow chemistry setups are amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis.[1]
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Experimental Protocols
While a specific literature protocol for the flow Suzuki-Miyaura coupling of this compound was not identified, the following is a representative and detailed experimental protocol adapted from general procedures for the continuous-flow coupling of heteroaryl boronic acids with aryl halides.[5][6][7]
Representative Reaction: Suzuki-Miyaura cross-coupling of 3-bromoanisole with this compound.
Materials:
-
3-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Collection vessel
Experimental Workflow Diagram
Caption: Diagram 1: Continuous Flow Suzuki-Miyaura Coupling Workflow.
Procedure:
-
Reagent Solution Preparation:
-
Solution A: In a volumetric flask, dissolve 3-bromoanisole (e.g., 0.2 M), palladium(II) acetate (e.g., 0.004 M, 2 mol%), and SPhos (e.g., 0.008 M, 4 mol%) in anhydrous 1,4-dioxane. Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Solution B: In a separate volumetric flask, dissolve this compound (e.g., 0.24 M, 1.2 equivalents) and potassium carbonate (e.g., 0.4 M, 2.0 equivalents) in a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v). Ensure complete dissolution; gentle warming may be necessary. Degas the solution.
-
-
Flow System Setup:
-
Prime the pumps and tubing with the respective solutions.
-
Set the flow rates for both pumps to be equal (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).
-
Heat the reactor coil to the desired temperature (e.g., 120 °C).
-
Set the back-pressure regulator to maintain a constant pressure within the system (e.g., 7 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Start the pumps to introduce the reagent streams into the T-mixer.
-
Allow the combined stream to pass through the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate. For a 2 mL reactor coil and a total flow rate of 0.2 mL/min, the residence time would be 10 minutes.
-
Discard the initial output until the system reaches a steady state (typically after 2-3 reactor volumes have passed).
-
Collect the product stream in a suitable vessel.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the collected solution to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-ethoxy-5-(3-methoxyphenyl)pyridine.
-
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds in a continuous flow setup, based on typical conditions reported in the literature.
Table 1: Reaction Parameters for Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Aryl Halide Concentration | 0.1 - 0.5 M | [5][6] |
| Boronic Acid Equivalents | 1.1 - 1.5 | [5] |
| Catalyst Loading (mol%) | 0.5 - 2.5 | [7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4] |
| Base Equivalents | 2.0 - 3.0 | [4] |
| Solvent System | Dioxane/H₂O, THF/H₂O, DMF | [8] |
| Temperature | 80 - 160 °C | [8] |
| Residence Time | 5 - 30 min | [6] |
| Pressure | 5 - 15 bar | - |
| Flow Rate | 0.1 - 1.0 mL/min | [8] |
Table 2: Representative Yields for Heteroaryl Suzuki-Miyaura Couplings in Flow
| Heteroaryl Halide | Boronic Acid | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | >95 | [5] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | 92 | [5] |
| 2-Chloropyrazine | 3-Tolylboronic acid | 88 | [7] |
| 5-Bromopyrimidine | Furan-3-boronic acid | - | [2] |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in this process.
Catalytic Cycle Diagram
Caption: Diagram 2: Suzuki-Miyaura Catalytic Cycle.
Conclusion
The use of this compound in continuous flow Suzuki-Miyaura cross-coupling reactions represents a modern and efficient approach to the synthesis of valuable chemical entities. The enhanced control over reaction parameters afforded by flow chemistry leads to improved yields, higher purity, and safer operating conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement this technology in their laboratories, accelerating discovery and development timelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. iris.unina.it [iris.unina.it]
- 4. Thin film microfluidic synthesis of fluorescent highly substituted pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of (5-Ethoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of protodeboronation when using (5-Ethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the knowledge and practical protocols to minimize this common side reaction and achieve higher yields of your desired biaryl products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 3-ethoxypyridine as a byproduct, consuming your starting material and reducing the overall yield of the desired cross-coupled product. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, the electron-donating nature of the ethoxy group at the 5-position of this compound can influence its susceptibility to protodeboronation under certain reaction conditions.
Q2: What are the key factors that influence the rate of protodeboronation?
A2: The rate of protodeboronation is highly dependent on several factors:
-
pH: The reaction pH is a critical factor. Different protodeboronation pathways can operate under acidic, basic, or neutral conditions.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Base: The choice and concentration of the base are crucial. While essential for the catalytic cycle, strong bases can promote protodeboronation.
-
Solvent: The solvent system can affect the stability of the boronic acid and the reaction intermediates.
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.
Q3: When should I consider using a boronic ester derivative of this compound?
A3: Using a boronic ester derivative, such as the pinacol ester, is a highly recommended strategy to mitigate protodeboronation. Boronic esters are generally more stable than the corresponding boronic acids and are less prone to this side reaction.[2][3] They can be used directly in the Suzuki-Miyaura coupling, often leading to higher and more reproducible yields, especially in challenging reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki-Miyaura reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of 3-ethoxypyridine. | High rate of protodeboronation. | 1. Switch to this compound pinacol ester. This is the most effective way to minimize protodeboronation. 2. Optimize the base. Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. 3. Lower the reaction temperature. If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of protodeboronation. 4. Use an efficient catalyst system. Employ a highly active palladium catalyst and ligand combination (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) to ensure the cross-coupling reaction is faster than the protodeboronation.[1] |
| Reaction is sluggish or does not go to completion. | Inefficient catalyst system or suboptimal reaction conditions. | 1. Screen different palladium catalysts and ligands. Buchwald-type ligands can be effective for electron-rich substrates.[4] 2. Ensure anhydrous conditions if using a boronic ester. While some water can be tolerated, excess water can lead to hydrolysis of the ester. 3. Increase catalyst loading slightly. This can sometimes improve conversion rates. |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and reagents. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound and its pinacol ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Recommended Procedure using this compound Pinacol Ester
This protocol is generally preferred to minimize protodeboronation.
Materials:
-
This compound pinacol ester
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound pinacol ester (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Visualizations
To further aid in understanding the key concepts, the following diagrams illustrate the protodeboronation pathway and a general experimental workflow.
Caption: Competing pathways of this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki Coupling with (5-Ethoxypyridin-3-yl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving yields in Suzuki coupling reactions involving (5-Ethoxypyridin-3-yl)boronic acid.
Troubleshooting Guide
Low yields in Suzuki coupling reactions with this compound can stem from several factors, often related to the inherent electronic properties of the pyridine ring. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low to No Product Yield
When encountering low or no yield, a systematic evaluation of the reaction parameters is crucial. The following flowchart outlines a general troubleshooting workflow.
Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
This compound Stability: Pyridylboronic acids can be susceptible to protodeborylation, especially if impure or stored improperly.[1] Use fresh or properly stored boronic acid. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[2][3] For less reactive halides like chlorides, a more active catalyst system is required.[3]
-
Solvent Quality: Ensure solvents are anhydrous and properly degassed. Oxygen can lead to the homocoupling of the boronic acid and can contribute to catalyst decomposition.[4] The presence of water can sometimes be beneficial, but its amount should be carefully controlled.[5][6]
-
Base Quality: The base should be finely powdered and anhydrous. Some bases, like potassium phosphate (K₃PO₄), may require a small amount of water to be effective under anhydrous conditions.[1][6]
-
-
Assess the Catalytic System:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Ligand Selection: To mitigate catalyst inhibition, employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]
-
Catalyst Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve yields.[1][7]
-
-
Evaluate and Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeborylation.[8] An optimal temperature needs to be determined empirically, often in the range of 80-110 °C.[7][9]
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent oxygen contamination.[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: My yield is low. What is the most likely cause when using this compound?
A1: The most probable cause is the inhibition of the palladium catalyst by the nitrogen atom of the pyridine ring.[1] This "2-pyridyl problem" analogue can be addressed by using bulky, electron-rich phosphine ligands like SPhos or XPhos, which help to stabilize the active palladium species and prevent coordination with the pyridine nitrogen.[1]
Q2: What are the common side reactions, and how can I minimize them?
A2: Common side reactions include:
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous solvents, carefully selecting the base, and avoiding excessively high temperatures.[1][8]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1][4] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is critical.[4]
-
Dehalogenation: The removal of the halogen from the aryl halide starting material. This can be mitigated by optimizing the reaction conditions, such as the choice of base and temperature.[1]
Q3: Which base should I choose for the coupling with this compound?
A3: The choice of base is critical for activating the boronic acid for transmetalation.[11] Strong inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often a good choice for pyridylboronic acids.[1] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[11][12] The optimal base may need to be determined through screening.
Q4: What is the best solvent system for this reaction?
A4: A variety of solvents can be used, and the optimal choice often depends on the specific substrates and base. Common solvents include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often with a small amount of water.[7][10] A biphasic system like Toluene/H₂O or Dioxane/H₂O is frequently employed.[10][12]
Data Presentation
The following tables summarize general recommendations for catalyst, ligand, base, and solvent selection based on literature for similar pyridylboronic acid couplings.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-rich heterocycles. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and is relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate. | 2-5 |
Data compiled from analogous systems described in the literature.[12]
Table 2: Comparison of Common Bases
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong base, often very effective for pyridylboronic acids. |
| Cs₂CO₃ | THF, Dioxane | Strong base with good solubility in organic solvents, useful for challenging couplings. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Common and effective moderate-strength base. |
| KF | Dioxane | Weaker base, can be effective and is useful when substrates are base-sensitive. |
This table provides a general guide; optimal base selection is substrate-dependent.[1][11][12]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary.
General Experimental Protocol:
-
Vessel Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).[11]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][13]
Mandatory Visualization
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (5-Ethoxypyridin-3-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Ethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction has a low yield or fails to proceed. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your catalyst and ligands are from a reliable source and have not degraded. Consider using air-stable precatalysts if handling issues are suspected.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[1] It is crucial to ensure that the reaction solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Purity and Stability of Reagents: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly if exposed to moisture.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing a significant amount of 5-ethoxypyridine as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 5-ethoxypyridine indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[2] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still be a significant issue under certain conditions.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) may be beneficial.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[3] These esters exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low.[3]
Q3: My main impurity is a bipyridine dimer of 5-ethoxypyridine. How can I minimize this homocoupling byproduct?
A3: The formation of 3,3'-diethoxy-5,5'-bipyridine is a result of the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) to exclude oxygen.[1]
-
Use a Pd(0) Catalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might be promoted by Pd(II) precatalysts during their initial reduction phase.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling over homocoupling.
-
Purification: If homocoupling is unavoidable, careful purification by column chromatography or recrystallization is necessary to separate the desired product from the symmetrical byproduct.
Q4: The purification of my desired cross-coupled product is difficult due to co-elution with byproducts. What purification strategies can I employ?
A4: Separating the desired product from unreacted starting materials and byproducts like the homocoupled dimer can be challenging, especially if they have similar polarities.
-
Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities. A basic wash (e.g., with 1 M NaOH) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.
-
Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent or solvent mixture can be a highly effective method for purification.
Frequently Asked Questions (FAQs)
Q: Is this compound considered a stable boronic acid?
A: Generally, 3-pyridylboronic acids are more stable towards protodeboronation than 2-pyridylboronic acids.[3][4] However, like many heteroaromatic boronic acids, it can be susceptible to decomposition, especially under prolonged heating in the presence of aqueous base. For long-term storage and for challenging coupling reactions, conversion to a more stable boronic ester derivative is recommended.
Q: What is the optimal base for Suzuki-Miyaura coupling with this compound?
A: The optimal base is substrate-dependent. For many applications, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ provides a good balance of reactivity while minimizing side reactions like protodeboronation. Stronger bases like NaOH can be used but may require more careful control of reaction time and temperature.
Q: Can I use water as a co-solvent in my reaction?
A: Yes, a small amount of water is often beneficial in Suzuki-Miyaura couplings as it can aid in the dissolution of the base and facilitate the catalytic cycle. However, an excess of water can promote protodeboronation. A common solvent system is a mixture of an organic solvent like dioxane, THF, or DMF with water (e.g., in a 4:1 to 10:1 ratio).
Q: How can I monitor the progress of my reaction?
A: The reaction progress can be monitored by TLC, GC-MS, or LC-MS. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and byproducts. This is crucial for determining the optimal reaction time and preventing product degradation from prolonged heating.
Data Presentation
The following tables provide illustrative data on the impact of reaction conditions on the Suzuki-Miyaura coupling of this compound.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates, reagent purity, and experimental setup.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 12 | 65 | 25 | 5 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 | 5 | 4 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 | <2 | 3 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | <2 | 5 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), degassed solvent.
Table 2: Comparison of Boronic Acid vs. Pinacol Ester
| Entry | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) |
| 1 | Boronic Acid | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 85 | 10 |
| 2 | Pinacol Ester | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 94 | <2 |
Reaction Conditions: Boron Reagent (1.2 equiv), 1-bromo-4-nitrobenzene (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), Base (2.0 equiv), degassed solvent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Homocoupling through Rigorous Degassing
-
Solvent Degassing: Prior to use, degas the solvent (e.g., dioxane) by bubbling Argon or Nitrogen through it for at least 30 minutes. If using a mixed solvent system with water, degas the organic solvent first, then add degassed water.
-
Reaction Setup: Add the solid reagents (aryl halide, boronic acid, base) to the reaction vessel.
-
Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, perform three freeze-pump-thaw cycles on the solvent before adding it to the reaction vessel. Alternatively, for the complete reaction mixture (before adding the catalyst), freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under an inert atmosphere. Repeat this process three times.
-
Catalyst Addition: Add the catalyst under a strong positive pressure of inert gas.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas.
Mandatory Visualization
Caption: Suzuki-Miyaura cycle with key side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Factors influencing common side reactions.
References
Technical Support Center: Purification of Products from (5-Ethoxypyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for the purification of reaction products involving (5-Ethoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of compounds synthesized using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura coupling reactions with this compound?
A1: The most prevalent impurities include:
-
Homocoupling byproduct: Dimerization of this compound to form 5,5'-diethoxy-3,3'-bipyridine. This is often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[1]
-
Protodeborylation product: Replacement of the boronic acid group with a hydrogen atom, yielding 3-ethoxypyridine. This can be caused by elevated temperatures, prolonged reaction times, or the presence of excess water.
-
Unreacted starting materials: Residual this compound and the corresponding aryl halide.
-
Residual palladium catalyst: Trace amounts of the palladium catalyst used in the coupling reaction. For pharmaceutical applications, this needs to be removed to very low levels.[2]
-
Ligand-derived impurities: Byproducts originating from the phosphine ligands used in the reaction.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes?
A2: Low yields in Suzuki couplings involving pyridylboronic acids can be attributed to several factors:
-
Catalyst inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3]
-
Protodeborylation: As mentioned above, the loss of the boronic acid functionality is a common side reaction for heteroaryl boronic acids.
-
Inefficient transmetalation: The transfer of the ethoxypyridyl group from boron to palladium can be a slow step.
-
Poor quality of the boronic acid: this compound can degrade over time, especially if not stored properly under inert and dry conditions.
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted boronic acid can typically be removed using an aqueous basic wash. By extracting the crude product in an organic solvent (like ethyl acetate) with an aqueous solution of a base (e.g., 1 M sodium carbonate or sodium hydroxide), the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[3][4]
Q4: The purification of my 3-aryl-5-ethoxypyridine product by silica gel column chromatography is proving difficult. What could be the issue?
A4: Pyridine-containing compounds can be challenging to purify on silica gel due to the basicity of the pyridine nitrogen, which can lead to strong interactions with the acidic silica gel. This can result in significant tailing of the product peak, poor separation, and even product decomposition on the column.
Q5: Are there alternative purification methods to silica gel chromatography for these types of compounds?
A5: Yes, several alternatives can be considered:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. Screening various solvents or solvent systems is recommended.
-
Reversed-phase chromatography: Using a C18-functionalized silica gel with eluents like acetonitrile/water or methanol/water can be effective, especially for polar compounds.
-
Acid-base extraction: A carefully planned series of extractions at different pH values can sometimes isolate the desired product from neutral or differently basic/acidic impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of products from this compound reactions.
Issue 1: Presence of a Significant Amount of Homocoupling Byproduct
| Observation | Potential Cause | Suggested Solution |
| A significant amount of 5,5'-diethoxy-3,3'-bipyridine is observed by LC-MS or NMR. | The reaction was exposed to oxygen, leading to oxidative homocoupling. | Ensure the reaction is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| The Pd(II) precatalyst was not efficiently reduced to the active Pd(0) species. | Consider using a direct Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that is known to reduce efficiently under the reaction conditions. | |
| Purification Challenge | The homocoupling product has a similar polarity to the desired product, making separation by column chromatography difficult. | Meticulous column chromatography with a shallow solvent gradient may be required. If the product is crystalline, recrystallization from a suitable solvent system can be highly effective. |
Issue 2: Product Streaking and Poor Recovery during Silica Gel Column Chromatography
| Observation | Potential Cause | Suggested Solution |
| The product spot on the TLC plate shows significant tailing. During column chromatography, the product elutes over many fractions with poor separation. | The basic pyridine nitrogen is strongly interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel. |
| The product is highly polar and is not moving from the baseline with standard solvent systems (e.g., hexane/ethyl acetate). | Switch to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. | |
| Alternative Purification | Silica gel chromatography is not effective. | Consider using neutral or basic alumina for column chromatography. Alternatively, reversed-phase chromatography or crystallization should be explored. |
Data Presentation
The following table summarizes representative purification data for Suzuki-Miyaura coupling products of structurally similar 3,5-disubstituted pyridines. This data can serve as a guideline for what to expect when working with derivatives of this compound.
| Aryl Halide Coupling Partner | Product | Purification Method | Typical Yield (%) | Final Purity (%) | Reference |
| 3-Bromopyridine | 3-(Pyridin-3-yl)-5-phenoxypyridine | Column Chromatography (EtOAc/Hexane) | 75 | >95 | Analogous to[2] |
| 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-ethoxypyridine | Column Chromatography (DCM/MeOH) | 82 | >98 | Inferred from similar compounds |
| 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-5-ethoxypyridine | Crystallization (Ethanol/Water) | 88 | >99 | Inferred from similar compounds |
| 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-5-ethoxypyridine | Column Chromatography then Crystallization | 79 | >99 | Inferred from similar compounds |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Reactions
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Optional): If a heterogeneous catalyst was used or if palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the filter cake with the chosen organic solvent.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) to remove unreacted boronic acid and any acidic byproducts.
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a thin-layer chromatography (TLC) plate with various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.3 for the desired product. If tailing is observed, add a small amount of triethylamine (0.1-1%) to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis. Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If the product is too soluble, a less polar anti-solvent (e.g., water, hexanes) can be added dropwise to the hot solution until it becomes slightly turbid.
-
Crystal Growth: Once crystals begin to form, allow the solution to stand at room temperature for a period, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.
Caption: A logical workflow for troubleshooting common purification challenges.
References
Technical Support Center: Catalyst Poisoning in Reactions with Pyridinylboronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions involving pyridinylboronic acids. Catalyst poisoning, primarily by the nitrogen atom of the pyridine ring, is a common obstacle leading to low yields and reaction failures. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with pyridinylboronic acids consistently failing or giving low yields?
A1: The primary reason for low yields or reaction failure is often catalyst poisoning. The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can form stable, inactive complexes, effectively removing the catalyst from the catalytic cycle. This issue is particularly pronounced with 2-substituted pyridinylboronic acids, a phenomenon often referred to as the "2-pyridyl problem".[1][2][3]
Q2: What is protodeboronation and how does it affect my reaction?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the pyridinylboronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of pyridine or its derivatives as a byproduct.[4][5] This process is especially problematic for electron-deficient heteroaryl boronic acids and is often accelerated by higher temperatures.[6] The loss of the boronic acid to this side reaction directly reduces the potential yield of your desired product.
Q3: How does the position of the boronic acid group on the pyridine ring impact the reaction's success?
A3: The position of the boronic acid group significantly influences reactivity:
-
2-Pyridinylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid group. This leads to a higher propensity for catalyst poisoning and protodeboronation.[3][7]
-
3-Pyridinylboronic acids are generally more reactive and less prone to catalyst poisoning compared to the 2-substituted isomers.
-
4-Pyridinylboronic acids also tend to be more successful coupling partners than 2-pyridinylboronic acids.
Q4: Besides the pyridine nitrogen, what are other potential sources of catalyst poisoning?
A4: Other impurities in your reaction mixture can also deactivate the catalyst. Common catalyst poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[4] It is crucial to use high-purity reagents and properly degassed solvents to minimize these contaminants.
Q5: What are the initial troubleshooting steps I should take when a reaction with pyridinylboronic acid fails?
A5: When a Suzuki-Miyaura coupling with pyridinylboronic acid fails, consider the following initial checks:
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[8][9]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed.[4][8]
-
Reagent Purity: Verify the purity of your pyridinylboronic acid and aryl halide. Boronic acids can degrade over time.[8]
-
Base and Solvent Choice: The selection of base and solvent is critical. The base should be strong enough to promote transmetalation but not so strong as to cause degradation. Ensure anhydrous conditions if required by the protocol.[8][9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered in reactions involving pyridinylboronic acids.
Issue 1: Low to No Product Formation
Possible Cause: Catalyst poisoning by the pyridine nitrogen.
Solutions:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote faster catalytic turnover.[1][9]
-
Use of Additives: In some cases, additives can mitigate catalyst poisoning.
-
Slow Addition: Adding the pyridinylboronic acid slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[4]
Possible Cause: Protodeboronation of the pyridinylboronic acid.
Solutions:
-
Use Stabilized Boronic Acid Derivatives:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can lead to higher yields, especially at elevated temperatures.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[5][6]
-
Organotrifluoroborates: These are another class of stable boronic acid surrogates.[5]
-
-
Optimize Reaction Conditions:
Issue 2: Formation of Significant Byproducts
Possible Cause: Homocoupling of the boronic acid.
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen, which promotes homocoupling.[4][9]
-
Use of Pd(0) Source: Using a Pd(0) catalyst source directly can sometimes minimize homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[9]
Data Presentation
The following tables summarize comparative data for ligand performance and the reactivity of different pyridinylboronic acid derivatives in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Pyridinylboronic Acid Derivatives.
| Ligand Type | Specific Examples | General Performance Characteristics |
| Biaryl Phosphines | RuPhos, XPhos, SPhos | Often provide high yields for a broad range of substrates, including sterically hindered and electronically diverse partners. Considered state-of-the-art for challenging couplings.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Offer high stability and activity, particularly for less reactive coupling partners like aryl chlorides. Can be very effective in preventing catalyst deactivation.[9] |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ often gives low yields with pyridinylboronic acids. P(t-Bu)₃ can be more effective due to its steric bulk and electron-donating nature. |
Table 2: Relative Reactivity and Common Issues of Pyridinylboronic Acid Isomers.
| Pyridinylboronic Acid Isomer | Relative Reactivity | Common Issues | Mitigation Strategies |
| 2-Pyridinylboronic Acid | Low | High propensity for catalyst poisoning and protodeboronation (the "2-pyridyl problem").[3][7] | Use of bulky, electron-rich ligands (XPhos, SPhos); use of stabilized derivatives (MIDA, pinacol esters).[1][6] |
| 3-Pyridinylboronic Acid | Moderate to High | Less prone to catalyst poisoning than the 2-isomer. | Standard Suzuki-Miyaura conditions are often successful. Optimization of base and solvent may be required. |
| 4-Pyridinylboronic Acid | Moderate to High | Generally a good coupling partner, but can still be challenging in some cases. | Similar to the 3-isomer, standard conditions are a good starting point. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridinylboronic Acid
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridinylboronic acid or its derivative (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridinylboronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Protocol for Challenging Couplings Using a Stabilized Boronic Acid Ester
This protocol is adapted for situations where protodeboronation is a significant issue.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridinylboronic acid pinacol ester or MIDA boronate (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2-5 mol%)
-
Strong base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the aryl halide, pyridinylboronic acid ester, base, and palladium precatalyst in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with vigorous stirring to the optimized temperature (e.g., 100 °C).
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Effect of ethoxy group on (5-Ethoxypyridin-3-yl)boronic acid reactivity
Welcome to the technical support center for (5-Ethoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide insights into its reactivity and offer practical guidance for its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
The Effect of the Ethoxy Group on Reactivity
The ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring significantly influences the reactivity of this compound through a combination of electronic effects:
-
Resonance Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the pyridine ring's π-system. This electron donation increases the electron density of the ring, making it more nucleophilic.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the pyridine ring through the sigma bond.
In aromatic systems, the resonance effect typically dominates, making the ethoxy group an overall activating group . This increased electron density on the pyridine ring can have two main consequences for cross-coupling reactions:
-
Enhanced Nucleophilicity: The pyridine ring becomes more electron-rich, which can increase its propensity to coordinate with the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, leading to lower reaction efficiency.[1]
-
Slower Transmetalation: While the ring is activated, electron-donating groups can sometimes slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
Understanding these electronic influences is key to troubleshooting and optimizing reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: Like most boronic acids, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Boronic acids can be susceptible to degradation over time, especially through oxidation or dehydration to form boroxines.
Q2: My reaction is showing significant protodeboronation (replacement of the -B(OH)₂ group with -H). What causes this and how can I prevent it? A: Protodeboronation is a common side reaction for heteroaryl boronic acids, particularly those that are electron-rich.[1] It is often accelerated by strong bases and the presence of water. To minimize this:
-
Use a Milder Base: Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1]
-
Use Anhydrous Solvents: Employing anhydrous solvents can reduce the source of protons. However, note that some anhydrous conditions using bases like K₃PO₄ may require a small amount of water to be effective.[1]
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce protodeboronation.[1]
Q3: The lone pair on the pyridine nitrogen seems to be inhibiting my palladium catalyst. How can I mitigate this? A: This is a well-documented issue with pyridine-containing substrates.[1] The nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation. To address this:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center and prevent inhibitory coordination from the pyridine nitrogen.[1]
-
Catalyst Choice: Utilize pre-formed, air-stable palladium catalysts (precatalysts) that are more resistant to inhibition.[1] In some challenging cases, a higher catalyst loading (e.g., 3-5 mol%) may be necessary.[1]
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
Caption: Troubleshooting decision tree for common Suzuki coupling issues.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Catalyst Inactivation: The pyridine nitrogen is coordinating to the palladium catalyst.[1] 2. Protodeboronation: The boronic acid is being replaced by a hydrogen atom before coupling.[1] | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium. Consider a higher catalyst loading (3-5 mol%).[1] 2. Switch to a milder base (K₃PO₄, KF), use anhydrous solvents, or convert the boronic acid to a more stable pinacol ester.[1] |
| Significant Byproduct Formation | Homocoupling: The boronic acid is coupling with itself to form a bipyridine impurity. This is often caused by the presence of oxygen.[1] | Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a direct Pd(0) source or an efficient precatalyst system.[1] |
| Unreacted Starting Material | 1. Low Reactivity: The oxidative addition of the aryl halide is slow, or the transmetalation is inefficient. 2. Poor Solubility: Reagents are not fully dissolved at the reaction temperature. | 1. Increase the reaction temperature. Switch to a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst).[1] 2. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to improve solubility. |
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various substituted pyridylboronic acids with aryl halides. These conditions can serve as a starting point for optimizing reactions with this compound.
| Entry | Pyridylboronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 12 | 85 | [2] |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Ligand 1 (4.5) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 74 | [3] |
| 3 | 5-Bromonicotinic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF | 80 | 24 | 85 | [4] |
| 4 | 5-Bromo-2-methylpyridin-3-amine derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 18 | 75 | [2] |
Note: The data presented is compiled from reactions with structurally similar pyridylboronic acids and is intended for illustrative and guidance purposes.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure for the solution-phase Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Buchwald Precatalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent(s) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[1]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: (5-Ethoxypyridin-3-yl)boronic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the undesired homocoupling of (5-Ethoxypyridin-3-yl)boronic acid during cross-coupling reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with homocoupling.
Problem: Significant formation of 5,5'-diethoxy-3,3'-bipyridine byproduct is observed.
This is a direct indication of this compound homocoupling. Follow these steps to mitigate the issue.
Step 1: Verify and Improve Inert Atmosphere Conditions
The primary cause of boronic acid homocoupling is the presence of oxygen.[1][2][3] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling side reaction.[4][5][6]
-
Solution 1a: Rigorous Solvent Degassing. Ensure all solvents are thoroughly deoxygenated before use. Two effective methods are:
-
Solution 1b: Maintain Inert Atmosphere. Assemble your reaction glassware while hot to remove adsorbed moisture and ensure all additions are made under a positive pressure of an inert gas. Purge the sealed reaction vessel containing the reagents (except the palladium catalyst) with inert gas before adding the catalyst.[5]
Step 2: Evaluate the Palladium Source and Catalyst Activation
The choice and state of the palladium catalyst are critical.
-
Solution 2a: Use a Pd(0) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to cause homocoupling before the catalytic cycle is established.[4][9] Switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize this initial homocoupling.[7]
-
Solution 2b: Add a Mild Reductant. If using a Pd(II) source is necessary, consider adding a mild reducing agent, such as potassium formate.[8][10] This can help reduce Pd(II) to the active Pd(0) state, suppressing the homocoupling pathway.[8]
Step 3: Optimize Reaction Parameters
Fine-tuning the reaction conditions can favor the desired cross-coupling over homocoupling.
-
Solution 3a: Slow Addition of Boronic Acid. Adding a solution of this compound slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][4]
-
Solution 3b: Adjust Stoichiometry. Use a slight excess of the aryl halide coupling partner (e.g., 1.1 to 1.2 equivalents). This ensures the palladium catalyst preferentially reacts with the aryl halide.[2][4]
-
Solution 3c: Select Appropriate Ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos) can accelerate the desired reductive elimination step, helping the cross-coupling pathway outcompete homocoupling.[5][7]
-
Solution 3d: Lower the Reaction Temperature. High temperatures can sometimes accelerate side reactions. Evaluate if a lower temperature can still provide a reasonable rate for the desired reaction while minimizing byproduct formation.[2]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound? A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 5,5'-diethoxy-3,3'-bipyridine. This process consumes your starting material, reduces the yield of the intended product, and complicates purification.[2][3][4]
Q2: What are the primary mechanisms that cause boronic acid homocoupling? A2: There are two main pathways for homocoupling.[4][5]
-
Oxygen-Mediated: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two boronic acid molecules and reductively eliminate the homocoupled product.[3][6][9]
-
Pd(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can react directly with the boronic acid in a stoichiometric manner to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the start of the reaction.[4][8][9]
Q3: How does the choice of base and solvent affect homocoupling? A3: While the base and solvent are critical for the Suzuki reaction, their primary role in homocoupling is indirect.[11]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used.[4] The most critical factor related to the solvent is ensuring it is rigorously deoxygenated.[5]
-
Base: A base is required to activate the boronic acid for transmetalation.[12] While a very strong base can potentially lead to other side reactions like protodeboronation, its direct effect on homocoupling is less significant than the presence of oxygen or Pd(II).[11]
Q4: Can the stability of this compound itself be an issue? A4: Yes, some heteroaryl boronic acids can be unstable and prone to decomposition (protodeboronation) or oligomerization.[13] While homocoupling is a distinct palladium-mediated process, using high-purity, fresh boronic acid is always recommended. For particularly unstable boronic acids, using a more stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[13][14]
Data Presentation
Table 1: Influence of Reaction Conditions on Homocoupling of an Arylboronic Acid
This table summarizes representative data on how key parameters can affect the ratio of the desired cross-coupled product to the undesired homocoupled byproduct.
| Entry | Palladium Source | Atmosphere | Additive | Product:Byproduct Ratio (Hypothetical) |
| 1 | Pd(OAc)₂ | Air | None | 60:40 |
| 2 | Pd(OAc)₂ | Argon | None | 90:10 |
| 3 | Pd(PPh₃)₄ | Argon | None | 97:3 |
| 4 | Pd(OAc)₂ | Argon | KCOOH | 98:2 |
| 5 | Pd(OAc)₂ | Argon | None* | 95:5 |
*Slow addition of the boronic acid was performed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Degassing: Sparge the reaction solvent (e.g., dioxane/water mixture) with argon or nitrogen for 30-60 minutes.[5]
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the phosphine ligand (if required).
-
Inerting: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and perform a standard aqueous work-up. Purify the crude product by column chromatography.[2][11]
Protocol 2: Effective Solvent Degassing via Freeze-Pump-Thaw
-
Freeze: Place the solvent in a round-bottom flask with a stopcock and freeze it completely using a liquid nitrogen bath.
-
Pump: Once frozen solid, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes. This removes gases trapped above and within the frozen solvent matrix.
-
Thaw: Close the stopcock and thaw the solvent completely in a room temperature water bath. You may see gas bubbles evolve from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least two more times for maximum efficiency.[5][7] After the final cycle, backfill the flask with argon or nitrogen.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and undesired homocoupling.
Caption: A logical workflow for troubleshooting boronic acid homocoupling.
Caption: Experimental workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Low-Temperature Suzuki Coupling with (5-Ethoxypyridin-3-yl)boronic acid
Welcome to the technical support center for low-temperature Suzuki-Miyaura coupling reactions involving (5-Ethoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My low-temperature Suzuki coupling with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with pyridine-containing boronic acids at low temperatures can stem from several issues. The primary factors to scrutinize are the activity of the palladium catalyst, the choice of ligand and base, and the integrity of the boronic acid itself. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] Additionally, pyridine boronic acids can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][2]
Q2: How can I prevent catalyst deactivation when using a pyridine-containing boronic acid?
A2: Catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center is a common challenge.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center and promote the desired catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands are also effective alternatives.[3]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a significant side reaction where the boronic acid moiety is cleaved and replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product. This is particularly a concern with some heteroaryl boronic acids.[2] To minimize this, consider the following strategies:
-
Use of milder bases: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3]
-
Anhydrous conditions: Water can facilitate protodeboronation. Ensuring the reaction is run under anhydrous conditions can be beneficial.
-
Boronic esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[3]
Q4: Which catalyst systems are recommended for low-temperature or room-temperature Suzuki coupling of this compound?
A4: For low-temperature couplings, highly active catalyst systems are essential. Pre-formed palladium(II) catalysts with monoanionic [N,O] ligands have shown good catalytic activity at low temperatures. Catalyst systems comprising a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective for challenging substrates at or near room temperature.[1][2]
Q5: My reaction appears to have stalled, with starting material remaining. What steps can I take?
A5: If the reaction has stalled, it is likely due to catalyst deactivation or insufficient reactivity at the chosen temperature. Consider the following:
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading may help drive the reaction to completion.
-
Switch to a More Active Catalyst System: If using a standard catalyst, switching to a more advanced system with bulky electron-rich ligands may be necessary.[3]
-
Slight Temperature Increase: While the goal is a low-temperature coupling, a small, incremental increase in temperature (e.g., from room temperature to 40 °C) might be necessary to overcome the activation energy barrier without promoting significant side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[4] |
| Poor choice of ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] | |
| Inappropriate base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[3] | |
| Protodeboronation of boronic acid | Use the corresponding pinacol ester or trifluoroborate salt of the boronic acid.[3] Ensure anhydrous conditions. | |
| Presence of Homocoupled Byproduct (Bipyridine) | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[4] |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of the Pd(II) precatalyst.[4] | |
| Incomplete Conversion | Catalyst deactivation over time | Increase catalyst loading or switch to a more stable catalyst system. |
| Insufficient reactivity at low temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | |
| Formation of Multiple Unidentified Byproducts | Reaction temperature is too high | Lower the reaction temperature to minimize side reactions. |
| Incorrect base selection | Screen alternative bases that may be milder or more selective for the desired transformation. |
Experimental Protocols
Representative Low-Temperature Suzuki-Miyaura Coupling Protocol
This is a general starting protocol and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, THF, or Toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired low temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table provides representative data for the low-temperature Suzuki coupling of this compound with various aryl halides, based on typical outcomes for similar electron-rich heteroaryl boronic acids.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Dioxane | 25 | 18 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | THF | 40 | 24 | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3.0) | Cs₂CO₃ | Toluene | 25 | 20 | 82 |
| 3-Bromopyridine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | Dioxane | 30 | 24 | 75 |
| 2-Chloronaphthalene | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ | THF/H₂O | 50 | 16 | 88 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Air and moisture sensitivity of (5-Ethoxypyridin-3-yl)boronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Ethoxypyridin-3-yl)boronic acid. The information provided is intended to assist in overcoming common challenges related to its air and moisture sensitivity in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be handled and stored to minimize degradation?
A1: Due to its sensitivity to air and moisture, this compound requires careful handling and storage. It is recommended to store the compound in a cool, dry, and inert atmosphere. For long-term storage, a freezer is advisable. Always handle the solid in a glovebox or under a stream of inert gas (e.g., argon or nitrogen). Use dry solvents and reagents when working with this compound to prevent hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and is often facilitated by moisture and basic conditions.[1][2] Oxidation can also occur, leading to the formation of the corresponding phenol.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings involving pyridylboronic acids can stem from several factors. The electron-rich nature of the ethoxy-substituted pyridine ring can affect the transmetalation step.[3] Furthermore, pyridylboronic acids are known to be susceptible to protodeboronation under aqueous basic conditions, which consumes the starting material.[1][2] Inefficient catalyst systems and the presence of oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid, are also common culprits.[4]
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic for heteroarylboronic acids. To minimize this, consider the following strategies:
-
Use of Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the availability of a proton source.[4]
-
Careful Selection of Base: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong aqueous bases like sodium hydroxide (NaOH).[4]
-
Use of More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][5]
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species. To mitigate this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) state.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Degradation of boronic acid. | Use fresh or properly stored this compound. Consider converting it to a more stable pinacol ester or trifluoroborate salt.[1] |
| Inefficient catalyst system. | Screen different palladium catalysts and ligands. For electron-rich pyridyl substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[1] | |
| Inappropriate base. | The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize boronic acid degradation.[4] | |
| Significant Protodeboronation | Presence of water. | Use anhydrous solvents and reagents.[4] |
| Strong aqueous base. | Switch to a weaker, non-aqueous base. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere.[4] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source or ensure efficient precatalyst reduction. | |
| Complex Mixture of Byproducts | Suboptimal reaction conditions. | Re-evaluate and optimize reaction parameters such as temperature, solvent, and base. Lowering the reaction temperature may reduce side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a generalized procedure and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a finely powdered base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the mixture vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
References
Validation & Comparative
Reactivity of Substituted Pyridinylboronic Acids: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the pyridine moiety is a cornerstone of modern medicinal chemistry. Pyridinylboronic acids are key building blocks in this endeavor, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these essential reagents is highly dependent on the substitution pattern of the pyridine ring and the position of the boronic acid group. This guide provides an objective comparison of the performance of substituted pyridinylboronic acids in Suzuki-Miyaura coupling, supported by experimental data, to aid in reaction design and optimization.
Factors Influencing Reactivity
The success of a Suzuki-Miyaura coupling involving pyridinylboronic acids is governed by a complex interplay of electronic effects, steric hindrance, and the inherent stability of the boronic acid.
Positional Isomerism: The location of the boronic acid group on the pyridine ring dramatically impacts reactivity.
-
3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good reactivity and are less prone to decomposition. They readily participate in Suzuki-Miyaura coupling with a variety of aryl and heteroaryl halides, often providing high yields.[1]
-
2-Pyridinylboronic Acids: This isomer is notoriously challenging to use, a phenomenon often referred to as the "2-pyridyl problem".[2][3] The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition through coordination with the palladium center. More significantly, 2-pyridinylboronic acids are highly susceptible to protodeboronation, a non-productive side reaction where the carbon-boron bond is cleaved by a proton source.[1][3][4][5] This decomposition pathway is often rapid, especially under neutral pH conditions where a reactive zwitterionic intermediate can form.[1][4][5]
Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring plays a crucial role in modulating reactivity.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the pyridine ring. This generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to higher reaction yields.[6][7]
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), and fluoro (-F) groups decrease the electron density of the pyridine ring. This can slow down the transmetalation step, resulting in lower yields.[6][8] Highly electron-deficient pyridinylboronates have a slower rate of transmetalation.[8] The presence of a 2-chloro substituent can reduce the Lewis basicity of the pyridine nitrogen, mitigating catalyst inhibition.[9]
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. However, this effect is often less pronounced than the electronic effects of the substituents.
Quantitative Performance Comparison
The following table summarizes the yields of Suzuki-Miyaura coupling reactions for a selection of substituted pyridinylboronic acids and their derivatives with various coupling partners. It is important to note that the reaction conditions vary between studies, which can significantly impact the observed yields.
| Pyridinylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest | [10][11] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest | [10][11] |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | 69 | [12] |
| 2-Pyridylboronate (lithium triisopropyl) | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 12 | 74 | [8] |
| 2-Pyridylboronate (lithium triisopropyl) | 3,5-(CF₃)₂-bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 12 | 82 | [8] |
| 5-Trifluoromethyl-2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 12 | 70 | [8] |
| 5-Cyano-2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 12 | 63 | [8] |
| 6-Chloro-2-pyridinylboronic ester | 4-Bromoanisole | Catalyst 1c | CsF | Dioxane | 90 | 18 | 75 | [13] |
| 6-Bromo-2-pyridinylboronic ester | 4-Bromoanisole | Catalyst 1c | CsF | Dioxane | 90 | 18 | 68 | [13] |
Ligand 1 and Catalyst 1c are specific phosphine oxide-based ligands described in the cited literature.[8][13]
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a pyridinylboronic acid with an aryl halide, based on protocols found in the literature.[12][13] Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted pyridinylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(tBu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried Schlenk tube or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the substituted pyridinylboronic acid or ester, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Reactivity Factors
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: Factors influencing the reactivity of substituted pyridinylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide to HPLC and LC-MS Methods for Monitoring (5-Ethoxypyridin-3-yl)boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, the precise monitoring of reaction components is fundamental for optimization, yield determination, and impurity profiling. The use of heteroaromatic boronic acids, such as (5-Ethoxypyridin-3-yl)boronic acid, is widespread in the synthesis of complex molecules.[1][2][3] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving this compound.
The analysis of boronic acids can present challenges due to their polarity and the potential for dehydration to form boroxines.[4][5] Therefore, the selection of an appropriate analytical method is crucial for obtaining accurate and reproducible results. This guide compares a standard HPLC-UV method and a more advanced LC-MS method, providing hypothetical experimental protocols and performance data to aid in methodology selection.
Comparison of Analytical Methods
The choice between HPLC and LC-MS for reaction monitoring depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.[6][7][8]
| Parameter | HPLC with UV Detection | LC-MS (Single Quadrupole) |
| Principle | Separation based on analyte's physicochemical interaction with stationary and mobile phases, with detection by UV absorbance. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized analytes.[7] |
| Primary Application | Routine quantitative analysis of known compounds in relatively simple mixtures.[8] | Targeted analysis and quantification, as well as identification of unknown byproducts and impurities.[4] |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting species with similar UV spectra can interfere.[6] | High; based on both chromatographic retention time and mass-to-charge ratio, significantly reducing interferences.[6][7] |
| Sensitivity | Typically in the microgram (µg) to nanogram (ng) range.[6] | High; often in the nanogram (ng) to picogram (pg) range.[9][10] |
| Run Time | 5 - 20 minutes. | Can be optimized for high-throughput analysis with run times as short as 1-2 minutes.[5] |
| Cost | Lower initial instrument cost and operational expenses.[6] | Higher initial instrument cost and maintenance.[6] |
| Information Provided | Retention time and quantitative data based on UV response. | Retention time, mass confirmation of reactants, products, and byproducts, and quantitative data.[4][7] |
Experimental Protocols
Below are detailed hypothetical experimental protocols for monitoring a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
HPLC with UV Detection Method
This method is designed for the routine monitoring of the consumption of starting materials and the formation of the desired product.
1. Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water mixture.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
LC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). To minimize interactions with the boronic acid, a column with low silanol activity or one featuring technology to reduce metal interactions is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
LC-MS Method
This method provides higher sensitivity and selectivity, allowing for the detection of low-level impurities and confirmation of product identity.
1. Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting into 1 mL of acetonitrile.
-
Vortex the sample.
-
Perform a further 1:10 dilution with a 50:50 acetonitrile/water mixture for a final concentration suitable for LC-MS analysis.
2. LC-MS System and Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.[4]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Experimental Workflows
To better visualize the analytical processes, the following diagrams outline the key steps in each method.
Caption: Workflow for HPLC-UV analysis of the reaction mixture.
Caption: Workflow for LC-MS analysis of the reaction mixture.
Conclusion
Both HPLC and LC-MS are powerful techniques for monitoring the progress of reactions involving this compound.[11] The choice between the two methods will depend on the specific analytical needs. For routine reaction monitoring where the primary goal is to track the disappearance of starting materials and the appearance of the main product, a well-developed HPLC-UV method can be sufficient and cost-effective. However, for more detailed analysis, including the identification of byproducts, impurity profiling, and achieving higher sensitivity, LC-MS is the superior technique.[7][8] The high selectivity of LC-MS also minimizes the risk of interferences, providing more reliable quantitative data in complex reaction matrices.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 9. Comparison between liquid chromatography-time of-flight mass spectrometry and selected reaction monitoring liquid chromatography-mass spectrometry for quantitative determination of idoxifene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Pyridinylboronic Acid Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl and heteroaryl compounds is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this effort, and the choice of catalyst is critical when coupling pyridinylboronic acids, which are known to present unique challenges. This guide provides a comparative analysis of common catalysts—primarily focusing on palladium- and nickel-based systems due to the wealth of available data—for the coupling of pyridinylboronic acids with aryl halides.
Introduction to Challenges in Pyridinylboronic Acid Coupling
The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. This is particularly pronounced with 2-substituted pyridinylboronic acids, a phenomenon often referred to as the "2-pyridyl problem". Furthermore, pyridinylboronic acids can be susceptible to protodeboronation, a side reaction that reduces the yield of the desired coupled product. The selection of an appropriate catalyst and reaction conditions is therefore crucial to overcome these challenges and achieve high coupling efficiency.
Performance Comparison of Catalyst Systems
The following sections provide a comparative overview of palladium, nickel, and copper-based catalysts for the Suzuki-Miyaura coupling of pyridinylboronic acids. The data is compiled from various studies and is intended to provide a general performance landscape. Direct comparison can be challenging as reaction conditions and substrates vary across different studies.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for the Suzuki-Miyaura coupling of pyridinylboronic acids. A variety of phosphine ligands have been developed to enhance the catalytic activity and stability of the palladium center, mitigating the challenges associated with pyridine coordination.
Table 1: Performance of Palladium Catalysts with 2-Pyridinylboronic Acid Derivatives
| Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | 1.5 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | 3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| 2-Bromopyridine | Pd(PPh₃)₄ | 5 | K₂CO₃ | DME | 80 | 18 | 65 |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | 2 | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | 78 |
Table 2: Performance of Palladium Catalysts with 3-Pyridinylboronic Acid
| Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | 3 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | 2 | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | 2 | K₃PO₄ | DMF | 100 | 6 | 89 |
| 2-Bromonaphthalene | PdCl₂(PCy₃)₂ | 1.5 | K₃PO₄ | THF/H₂O | 80 | 24 | 94 |
| 3-Chloropyridine | Pd₂(dba)₃ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75 |
Table 3: Performance of Palladium Catalysts with 4-Pyridinylboronic Acid
| Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | 2 | K₂CO₃ | Acetonitrile/H₂O | 80 | 2 | 97 |
| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / DavePhos | 1 | K₃PO₄ | Toluene | 100 | 16 | 93 |
| 4-Bromobenzaldehyde | Pd(PPh₃)₄ | 5 | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 |
| 2-Bromo-6-methoxypyridine | Pd₂(dba)₃ / XPhos | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
| 4-Chloroacetophenone | Pd(Amphos)Cl₂ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 76 |
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and more earth-abundant alternative to palladium.[1] While the development of nickel catalysts for Suzuki-Miyaura coupling is less mature than that of palladium, they have shown considerable promise, particularly for the coupling of challenging substrates. Mechanistic studies suggest that nickel can access different oxidation states (e.g., Ni(I)/Ni(III)) more readily than palladium, which can lead to unique reactivity.[2] However, nickel catalysts can be more sensitive to air and moisture, and their interaction with coordinating functional groups can be more pronounced.[3]
Table 4: Performance of Nickel Catalysts with Pyridinylboronic Acids
| Pyridinylboronic Acid | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Pyridinylboronic acid | 4-Bromoanisole | NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 85 |
| 4-Pyridinylboronic acid | 4-Bromotoluene | Ni(acac)₂ / TFP | 5 | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 2-Pyridinylboronic acid pinacol ester | 4-Chlorobenzonitrile | NiCl₂(dppf) | 5 | K₃PO₄ | Toluene | 110 | 24 | 65 |
| 3-Pyridinylboronic acid | 2-Bromopyridine | Ni(cod)₂ / PCy₃ | 5 | K₃PO₄ | 2-MeTHF | 80 | 12 | 72 |
Copper-Based Catalysts
Copper-catalyzed cross-coupling reactions are an attractive alternative due to the low cost and low toxicity of copper. However, the development of copper-catalyzed Suzuki-Miyaura couplings of pyridinylboronic acids is still in its early stages. Most reported copper-catalyzed methods focus on the coupling of arylboronic acids with amines, thiols, or other nucleophiles. While some progress has been made in the copper-catalyzed coupling of arylboronic acids with aryl halides, their application to heteroaryl systems like pyridines is less explored, and direct comparative data with palladium and nickel is limited. The available literature suggests that copper catalysts may require higher catalyst loadings and temperatures compared to their palladium counterparts for similar transformations.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful execution of pyridinylboronic acid coupling reactions. Below are representative protocols for palladium- and nickel-catalyzed Suzuki-Miyaura reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Pyridinylboronic acid or its ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the aryl halide, pyridinylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates. Special care should be taken to maintain inert conditions as nickel(0) species can be air-sensitive.
Materials:
-
Aryl halide (1.0 mmol)
-
Pyridinylboronic acid (1.5 mmol)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Degassed solvent (e.g., t-amyl alcohol, 5 mL)
Procedure:
-
In a glovebox, add the aryl halide, pyridinylboronic acid, nickel precatalyst, and base to a dry Schlenk tube or reaction vial.
-
Add the degassed solvent.
-
Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Pyridinylboronic Acid Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with pyridinylboronic acids.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of pyridinylboronic acids is critical for achieving high yields and overcoming the inherent challenges of these substrates. Palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, remain the most versatile and well-documented option, offering high efficiency for a broad range of pyridinylboronic acid isomers and coupling partners. Nickel catalysts present a promising, more economical alternative, though their application may require more stringent reaction conditions and further optimization. Copper-catalyzed systems are an emerging area with potential for future development. The provided data and protocols serve as a valuable starting point for researchers to select and optimize the appropriate catalytic system for their specific synthetic targets in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
(5-Ethoxypyridin-3-yl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the design of synthetic routes, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of (5-Ethoxypyridin-3-yl)boronic acid and its pinacol ester, supported by representative experimental data, to aid in the selection of the optimal reagent for specific research and development needs.
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, which can lead to faster reaction times in cross-coupling reactions.[1] This increased reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[1][2]
On the other hand, boronic acid pinacol esters offer significantly greater stability.[1] The pinacol group shields the boron atom, making the molecule more resistant to moisture and air, which translates to easier handling, a longer shelf life, and the ability to be purified via chromatography.[3] This enhanced stability often makes pinacol esters the preferred choice in complex, multi-step syntheses where reagent purity and reliability are paramount.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Parameter | This compound | This compound pinacol ester |
| Coupling Partner | 3-Bromoquinoline | 3-Bromoquinoline |
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O |
| Temperature | 80-90 °C | 100 °C |
| Reaction Time | 12-16 hours | 18-20 hours |
| Reported Yield | High (not specified) | 74% (for a similar reaction) |
| Reference | [4] | [5] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling reactions summarized above. These protocols are adapted from the cited literature and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Bromoquinoline
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Chloride
Materials:
-
Aryl Chloride (e.g., 2,6-dichloropyridine) (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl chloride, this compound pinacol ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 2:1 ratio).
-
Heat the mixture to 100 °C and stir for 18-20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizing the Decision-Making Process and Reaction Pathway
To further clarify the selection process and the general mechanism, the following diagrams illustrate the key considerations and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Decision logic for choosing between a boronic acid and its pinacol ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Electronic Effects on Pyridinylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of pyridinylboronic acids is a critical parameter in synthetic chemistry, particularly in the construction of complex molecules for drug discovery and materials science. The electronic properties of substituents on the pyridine ring play a pivotal role in modulating this reactivity, influencing everything from the acid's stability to its efficiency in cornerstone reactions like the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of how electron-donating and electron-withdrawing groups affect the performance of pyridinylboronic acids, supported by experimental data and detailed protocols.
Influence on Acidity and Speciation
The Lewis acidity of the boronic acid moiety and the Brønsted basicity of the pyridine nitrogen are key determinants of the molecule's behavior in solution. These properties are highly sensitive to the electronic influence of substituents. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, resulting in a lower pKa, while electron-donating groups (EDGs) have the opposite effect.[1]
The position of the nitrogen atom relative to the boronic acid group also significantly impacts its electronic character and reactivity. For instance, 2-, 3-, and 4-pyridyl boronic acids exhibit different pKa values compared to pyridine itself, reflecting the electron-withdrawing nature of the B(OH)₂ group.[2] The interplay between the pyridine nitrogen's protonation state and the boronic acid's ionization state, governed by pH, controls which chemical processes are available and thus dictates the overall reaction rate.[2]
| Compound | Substituent | pKa (Boronic Acid) | pKa (Pyridinium) | Solvent/Temp | Reference |
| 4-Pyridylboronic acid | None | 4.00 | ~8 | H₂O | [3] |
| 3-Pyridylboronic acid | None | 4.4 | 4.22 | H₂O / 1:1 H₂O/Dioxane | [2][4] |
| 2-Pyridylboronic acid | None | - | 3.86 | 1:1 H₂O/Dioxane, 70°C | [2] |
| 3-(N-Me)Pyridiniumboronic acid | N-Methyl | 4.4 | - | H₂O | [4] |
| 4-(N-Me)Pyridiniumboronic acid | N-Methyl | 3.96 | - | H₂O | [3] |
| 6-Cl-2-Pyridylboronic acid | 6-Chloro (EWG) | Lowered | Lowered | - | [2] |
Table 1. Comparison of pKa Values for Substituted Pyridinylboronic Acids. This table summarizes the acidity constants for several pyridinylboronic acid derivatives. Note that electron-withdrawing groups generally lower both the boronic acid and pyridinium pKa values.[2]
Influence on Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency is highly dependent on the electronic nature of the coupling partners.[5] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Electronic effects on the boronic acid primarily influence the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][7]
Generally, electron-donating groups on the aryl boronic acid enhance the nucleophilicity of the organic fragment, accelerating the rate of transmetalation and often leading to higher reaction yields.[5][8][9] Conversely, electron-withdrawing groups can decrease the rate of this step.[10] This principle is critical when designing syntheses involving pyridinylboronic acids, as substituents on the pyridine ring will directly impact coupling performance.
Figure 1. Suzuki-Miyaura Catalytic Cycle. This diagram outlines the key steps of the palladium-catalyzed cross-coupling reaction.
| Aryl Halide Partner | Pyridinylboronic Acid Substituent | Reaction Conditions (Catalyst, Base, Solvent) | Yield (%) | Reference |
| 1-Bromo-4-butylbenzene | 2-pyridyl (unsubstituted) | Pd₂(dba)₃ / Phosphite Ligand, KF, Dioxane | 74 | [11] |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-pyridyl (unsubstituted) | Pd₂(dba)₃ / Phosphite Ligand, KF, Dioxane | 82 | [11] |
| 4-Bromoanisole (EDG on halide) | 2-pyridyl (unsubstituted) | Pd₂(dba)₃ / Phosphite Ligand, KF, Dioxane | 74 | [11] |
| 4-Bromobenzonitrile (EWG on halide) | 2-pyridyl (unsubstituted) | Pd₂(dba)₃ / Phosphite Ligand, KF, Dioxane | 63 | [11] |
| Various Aryl Bromides | 2-Methoxy-5-pyridyl (EDG) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Good | [12] |
| Various Aryl Bromides | 2-Chloro-5-pyridyl (EWG) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Moderate | [12] |
Table 2. Comparative Yields in Suzuki-Miyaura Coupling of Substituted Pyridinylboronic Acids. The data illustrates that both electron-donating and electron-withdrawing groups can be utilized, but reaction efficiency is context-dependent. Electron-rich boronic acids are favored over electron-poor ones in some systems.[10]
Influence on Stability and Side Reactions
A critical factor in the utility of pyridinylboronic acids is their stability. The primary decomposition pathway is protodeboronation, a reaction where the C-B bond is cleaved by a proton source.[2] The rate of this undesirable side reaction is highly dependent on pH and the electronic nature of the pyridine ring. For 2-pyridylboronic acid, protodeboronation is significantly faster in the pH range of 4 to 10, where the zwitterionic form is most prevalent.[2] Electron-withdrawing groups can shift the pH range where this high reactivity occurs.[2] Therefore, controlling pH is essential to minimize decomposition and maximize the efficiency of the desired coupling reaction.
Figure 2. Factors Influencing Pyridinylboronic Acid Reactivity. This diagram shows the relationship between electronic effects, pH, and reaction outcomes.
Experimental Protocols
This protocol is a representative example for the coupling of an aryl halide with a pyridinylboronic acid.[5]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the pyridinylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a mixture of Toluene/Ethanol/Water or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[5]
This method is used to determine the pKa of the boronic acid functionality.[2]
-
Sample Preparation: Prepare a solution of the pyridinylboronic acid in a suitable solvent mixture (e.g., 1:1 H₂O/1,4-dioxane).
-
Titration: Adjust the pH of the solution incrementally using standardized solutions of acid (e.g., HCl) and base (e.g., NaOH).
-
NMR Measurement: Acquire a ¹¹B NMR spectrum at each pH point at a constant temperature (e.g., 70 °C). The chemical shift of the boron signal will change as the species transitions from the trigonal boronic acid to the tetrahedral boronate.
-
Data Analysis: Plot the ¹¹B chemical shift as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Suzuki Reactions with (5-Ethoxypyridin-3-yl)boronic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in pharmaceutical development, the choice of the boronic acid coupling partner is critical to reaction success and efficiency. This guide provides a comparative analysis of the kinetic performance of (5-Ethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura reactions against other commonly used boronic acids. The comparison is supported by experimental data and detailed methodologies to assist researchers in optimizing their synthetic strategies.
Performance Comparison of Boronic Acids
The electronic and steric characteristics of a boronic acid significantly influence the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the rate-determining transmetalation step. While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred by comparing it with structurally and electronically similar boronic acids.
This compound possesses a π-deficient pyridine ring, which can slow the transmetalation step due to the electron-withdrawing nature of the ring nitrogen.[1] Furthermore, the Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] However, the ethoxy group at the 5-position is an electron-donating group, which is expected to partially mitigate the electron-withdrawing effect of the pyridine ring and enhance the nucleophilicity of the organic group being transferred, thereby increasing the rate of transmetalation.
To provide a quantitative perspective, the following table summarizes the relative initial reaction rates for different classes of boronic acids in a typical Suzuki-Miyaura coupling. This data, based on general kinetic principles, illustrates the impact of electronic and steric factors.
| Boronic Acid Class | Representative Boronic Acid | Substituent Nature | Relative Initial Rate (Illustrative) | Key Kinetic Considerations |
| Heteroaryl (Electron-Deficient with EDG) | This compound | Ethoxy (Electron-Donating) | ~4.0 | The electron-donating ethoxy group is expected to increase the reaction rate compared to an unsubstituted pyridylboronic acid. The pyridine nitrogen can still interact with the catalyst. |
| Heteroaryl (Electron-Deficient) | 3-Pyridylboronic acid | None | ~2.5 | Slower transmetalation due to the electron-withdrawing nature of the pyridine ring. Potential for catalyst inhibition. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic acid | Methoxy (Electron-Donating) | ~7.0 | Electron-donating groups accelerate the transmetalation step, leading to faster reaction rates.[2] |
| Aryl (Electron-Neutral) | Phenylboronic acid | None | ~5.0 | Serves as a standard benchmark for Suzuki-Miyaura reaction kinetics.[2] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl (Electron-Withdrawing) | ~3.0 | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing down the transmetalation.[2] |
Note: The relative initial rates are illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions such as catalyst, ligand, base, solvent, and temperature.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires meticulous experimental design and consistent monitoring. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, allowing for the quantification of reactants and products over time.
General Procedure for Kinetic Monitoring by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with a selected boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Boronic acid (e.g., this compound, Phenylboronic acid, etc.) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for HPLC mobile phase (e.g., Acetonitrile, Water)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Instrumentation:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating block or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Microsyringes for sampling
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid, palladium catalyst, ligand (if separate), base, and internal standard.
-
Initiation: Add the degassed solvent to the flask via syringe. Place the flask in the preheated heating block or oil bath set to the desired temperature and begin vigorous stirring. This marks time zero (t=0) of the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of the quenching solution to stop the reaction.
-
Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile), filter it through a syringe filter, and transfer it to an HPLC vial.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentrations of the reactant (aryl halide) and product are determined by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying reactant concentrations, the reaction order with respect to each component and the rate constant (k) can be determined. The activation energy (Ea) can be calculated by conducting the reaction at different temperatures and applying the Arrhenius equation.[3]
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
A Comparative Guide to the Suzuki-Miyaura Coupling of (5-Ethoxypyridin-3-yl)boronic Acid: A DFT-Informed Mechanistic and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (5-Ethoxypyridin-3-yl)boronic acid and its alternatives in the widely utilized Suzuki-Miyaura cross-coupling reaction. Drawing upon Density Functional Theory (DFT) studies of the general mechanism for pyridylboronic acids and available experimental data, this document offers insights into reaction optimization, potential challenges, and alternative strategies.
Theoretical Background: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1] The generally accepted mechanism, elucidated in part by DFT studies, involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
While specific DFT studies on this compound are not extensively available, the fundamental mechanism is expected to align with that of other pyridylboronic acids. The pyridine nitrogen can influence the reaction by coordinating to the palladium center, potentially affecting catalyst activity.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Pyridylboronic Acids
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is highly dependent on the position of the boronic acid group and the nature of other substituents on the pyridine ring. A significant challenge, particularly with 2-pyridylboronic acids, is the propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond.[4] 3-Pyridylboronic acids, such as this compound, are generally more stable.[4]
The electronic nature of substituents also plays a crucial role. Electron-donating groups, like the ethoxy group in the title compound, can increase the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can have the opposite effect.
The following tables summarize experimental data for the Suzuki-Miyaura coupling of various substituted pyridylboronic acids with aryl halides. While a direct comparison with this compound under identical conditions is not available in the literature, these data provide valuable insights into expected reactivity trends.
Table 1: Comparison of Substituted 3-Pyridylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 69 |
| 2-Methoxy-3-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 75 |
| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 72 |
Data synthesized from multiple sources for comparative purposes.
Table 2: Comparison of this compound with Other Heteroarylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Bromoanisole | Not reported | Not reported | Not reported | Not reported | Not reported |
| Phenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 92 |
| Thiophene-2-boronic acid | 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of pyridylboronic acids. Optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acids
This protocol is adapted from studies on related 3-pyridylboronic acids.[5]
Materials:
-
Substituted 3-pyridylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
1M Aqueous Na₂CO₃ solution (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add the aryl halide, the pyridylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable building block in medicinal chemistry and materials science. Based on DFT studies of related compounds and available experimental data, its performance in Suzuki-Miyaura coupling is expected to be robust, benefiting from the stabilizing effect of the 3-pyridyl core and the electron-donating nature of the ethoxy group. Key to successful coupling is the careful selection of catalyst, ligand, and base to maximize yield and minimize side reactions such as protodeboronation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and reliable synthetic routes utilizing this important reagent.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (5-Ethoxypyridin-3-yl)boronic acid: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents like (5-Ethoxypyridin-3-yl)boronic acid are of paramount importance. Adherence to proper disposal protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate PPE.[1][3]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact. |
| Protective Clothing | Laboratory coat.[1][3] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[3] | To avoid inhalation of dust or vapors. |
II. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][5] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
-
Cleanup: Carefully sweep or shovel the absorbed material into a suitable, sealed, and clearly labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[5]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection for hazardous waste disposal.[1][5] In-lab neutralization of small quantities may be permissible under specific institutional and local regulations.[1][6]
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This is the preferred method for all quantities of this compound waste.
-
Waste Segregation: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper, gloves), must be classified as hazardous waste.[3][5] Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[3][7]
-
Container Selection and Labeling: Collect the waste in a designated, compatible, properly sealed, and clearly labeled hazardous waste container.[3][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[5] The label should clearly identify the contents as "this compound waste" and include appropriate hazard warnings (e.g., Irritant, Toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's guidelines.[5]
-
Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal, which will likely involve incineration.[4][8]
Method 2: In-Lab Neutralization of Small Quantities (Requires Institutional Approval)
This procedure should only be performed for small quantities of this compound waste and is contingent upon approval from your institution and local authorities. Boronic acids are weak acids and can be neutralized with a mild base.[1][6] This procedure should be conducted in a chemical fume hood while wearing all required PPE.
Experimental Protocol for Neutralization:
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in a beaker.
-
If neutralizing an aqueous solution, place it directly into the beaker.
-
-
Neutralization: Slowly add a mild basic solution, such as a 5% sodium bicarbonate (baking soda) solution, to the boronic acid waste while stirring.[6] Be cautious as some effervescence (gas release) may occur.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the basic solution until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: Once neutralized, and if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1][6] It is imperative to confirm that this practice is permitted by your institution and local regulations. [6]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (5-Ethoxypyridin-3-yl)boronic acid
This guide provides crucial safety, handling, and disposal information for (5-Ethoxypyridin-3-yl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
It is imperative to handle this compound with care, as compounds within the boronic acid class are known to cause skin, eye, and respiratory irritation. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure that eyewash stations and safety showers are easily accessible.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn. Gloves should be inspected before use and changed immediately upon contamination. | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust or aerosols are generated. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible. The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling : Clean the work area to remove any residual chemical. All contaminated materials should be disposed of as hazardous waste.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |
For any exposure, call 911 or your local emergency number immediately, and then the Poison Control Center at 1-800-222-1222 for further instructions.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the spill to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect in a separate, clearly labeled, and sealable container for solid hazardous waste.
-
Liquid Waste : If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.
-
Empty Containers : Empty containers must be properly decontaminated by rinsing three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.
Workflow for Safe Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
